2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
This compound is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . For instance, a new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. For example, they can be products of dimerization of methanimines .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be analyzed using techniques like FTIR, 1H NMR, 13C NMR, and HRMS .Scientific Research Applications
Antimicrobial Activity
Research has focused on synthesizing derivatives similar to 2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide to explore their antimicrobial potential. For instance, compounds synthesized by reacting acetamide derivatives with benzo-2-thiol derivatives demonstrated significant antimicrobial activity against a variety of strains. Specifically, some compounds displayed high activity towards most strains, underlining the potential of these derivatives in antimicrobial applications (Fahim & Ismael, 2019). Another study synthesized derivatives by reacting 9-(chloroacetylamino)fluorene with benzo[d]oxazol/benzo[d]imidazol-2-thiole, which exhibited significant antimicrobial activities against various microbial species (Turan-Zitouni et al., 2007).
Antitumor Activity
The exploration of compounds related to this compound extends into the domain of antitumor activity. New thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, which share structural similarities, have been synthesized and investigated for their antitumor activity. Some of these compounds have shown promising inhibitory effects on different cancer cell lines, suggesting a potential for cancer therapy applications (Albratty, El-Sharkawy, & Alam, 2017).
Synthesis of Structurally Diverse Libraries
Research has also focused on generating structurally diverse libraries of compounds through various synthesis methods involving similar chemical structures. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used as a starting material in different types of alkylation and ring closure reactions to generate a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various NH-azoles. This illustrates the versatility of such compounds in synthetic organic chemistry and their potential as precursors for a wide range of chemical entities (Roman, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-15(10-24-16-19-13-3-1-2-4-14(13)23-16)18-11-7-17-20(8-11)12-5-6-22-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEYLPLOGBIBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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